

Conformational Constraints of (S)-Methyl Azetidine-2-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: (S)-Methyl azetidine-2-carboxylate

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(S)-Methyl azetidine-2-carboxylate, a conformationally constrained analog of proline, offers a unique structural scaffold for peptidomimetics and drug design. Its four-membered ring system imposes distinct stereochemical limitations compared to the five-membered ring of proline, influencing peptide secondary structure and biological activity. This guide provides a comparative assessment of the conformational constraints of **(S)-Methyl azetidine-2-carboxylate**, supported by available experimental and computational data for its parent amino acid and derivatives.

Introduction to Conformational Constraints

The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. The incorporation of conformationally restricted amino acid analogs, such as **(S)-Methyl azetidine-2-carboxylate**, is a powerful strategy to control the local geometry of a peptide backbone. This can lead to enhanced receptor affinity, increased metabolic stability, and improved bioavailability. The smaller ring size of azetidine-2-carboxylic acid (Aze) compared to proline results in altered bond angles and torsional strain, which in turn dictates the accessible conformational space.^{[1][2]}

Comparison with Proline and its Analogs

The primary distinction in the conformational behavior of **(S)-Methyl azetidine-2-carboxylate** and its parent acid, L-azetidine-2-carboxylic acid (Aze), lies in their preference for inducing

specific secondary structures in peptides. While proline is a well-known promoter of β -turns, the smaller azetidine ring favors the formation of γ -turns.^{[3][4][5]} This fundamental difference in turn propensity is a critical consideration in the design of peptidomimetics.

Feature	(S)-Methyl Azetidine-2-carboxylate / Aze Derivatives	Proline / Proline Derivatives
Ring Size	4-membered	5-membered
Preferred Turn Type	γ -turn ^{[3][4][5]}	β -turn ^{[3][4]}
Peptide Flexibility	Generally more flexible than proline-containing peptides ^[6]	More rigid
Amide Bond Conformation	Higher propensity for cis-amide bond conformation ^[7]	Prefers trans-amide bond, but cis is accessible
Impact on Protein Structure	Can alter protein structure and function when misincorporated for proline ^{[1][8][9]}	A key determinant of natural protein architecture

Experimental and Computational Data Summary

While specific experimental data for **(S)-Methyl azetidine-2-carboxylate** is limited in the public domain, studies on L-azetidine-2-carboxylic acid and its N-acetylated derivatives provide valuable insights into its conformational properties. Computational studies have further elucidated the energetic landscape of these molecules.

Parameter	L-Azetidine-2-carboxylic Acid Derivatives	L-Proline Derivatives
Preferred ϕ Angle	Approximately -60° to -90° (calculated for N-acetyl-Aze-N'-methanamide)	Approximately -60°
Preferred ψ Angle	Wide range, with minima corresponding to γ - and β -turn like structures (calculated)	Restricted to approximately -45° (β -turn) and $+135^\circ$ (polyproline II)
Energy Barrier for Ring Puckering	Lower than proline	Higher than Aze
Cis/Trans Isomerization Energy	Lower energy barrier for trans-to-cis isomerization compared to proline-containing peptides (from molecular dynamics)	Higher energy barrier

Experimental Protocols

The conformational analysis of **(S)-Methyl azetidine-2-carboxylate** and related compounds typically involves a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic amino acid derivatives.

Objective: To determine the dihedral angles and overall conformation of **(S)-Methyl azetidine-2-carboxylate** in solution.

Methodology:

- **Sample Preparation:** Dissolve a known concentration of **(S)-Methyl azetidine-2-carboxylate** in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- **1D ^1H NMR:** Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

- **2D COSY (Correlation Spectroscopy):** Perform a COSY experiment to establish scalar coupling networks between protons, confirming assignments.
- **2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** Acquire NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints.
- **Coupling Constant Analysis:** Measure the 3J -coupling constants between vicinal protons from the high-resolution 1D 1H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.
- **Structure Calculation:** Use the distance and dihedral angle constraints as input for molecular modeling software to generate a family of low-energy solution conformations.

Computational Conformational Analysis

Molecular mechanics and quantum mechanics calculations provide theoretical insights into the conformational preferences of a molecule.

Objective: To calculate the relative energies of different conformers of **(S)-Methyl azetidine-2-carboxylate** and to map its potential energy surface.

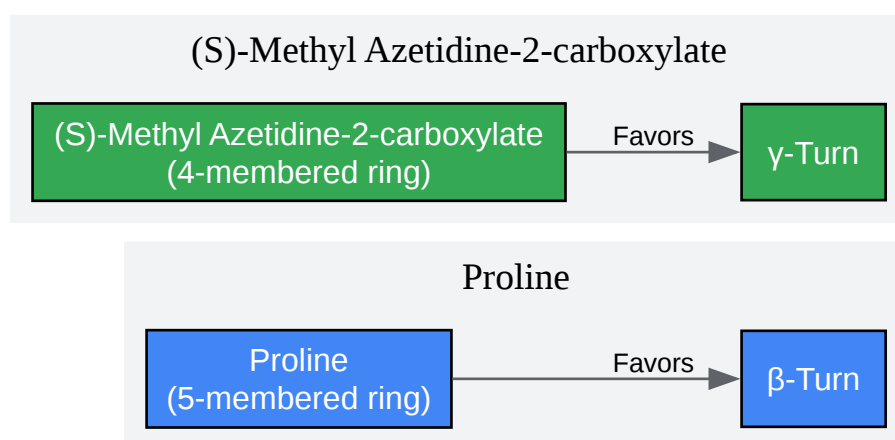
Methodology:

- **Initial Structure Generation:** Build the 3D structure of **(S)-Methyl azetidine-2-carboxylate** using a molecular modeling program.
- **Conformational Search:** Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through methods like molecular dynamics simulations or Monte Carlo searches.
- **Geometry Optimization and Energy Calculation:** For each identified conformer, perform geometry optimization and calculate its energy using a suitable level of theory (e.g., Density Functional Theory with an appropriate basis set).

- Dihedral Angle Analysis: Analyze the key dihedral angles (ϕ , ψ , and ring puckering angles) for the low-energy conformers.
- Potential Energy Surface Mapping: Scan the potential energy surface by systematically varying key dihedral angles to understand the energy barriers between different conformations.

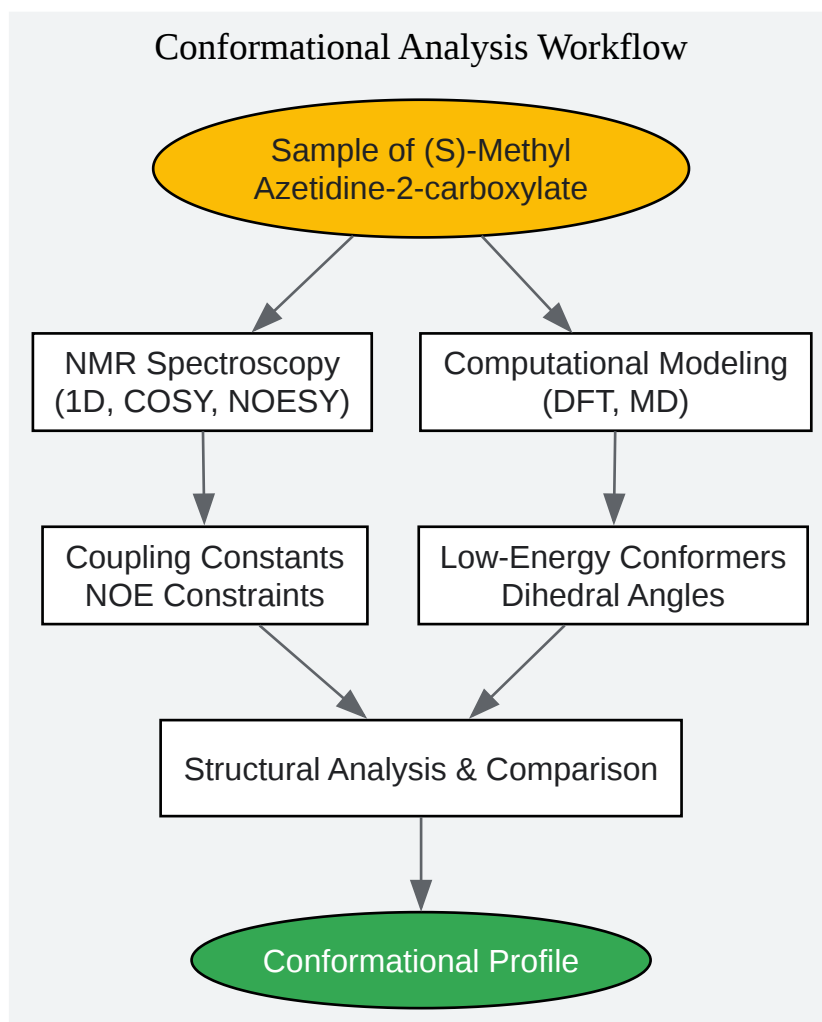
Visualizing Conformational Relationships

The following diagrams illustrate key concepts related to the conformational analysis of **(S)-Methyl azetidine-2-carboxylate**.



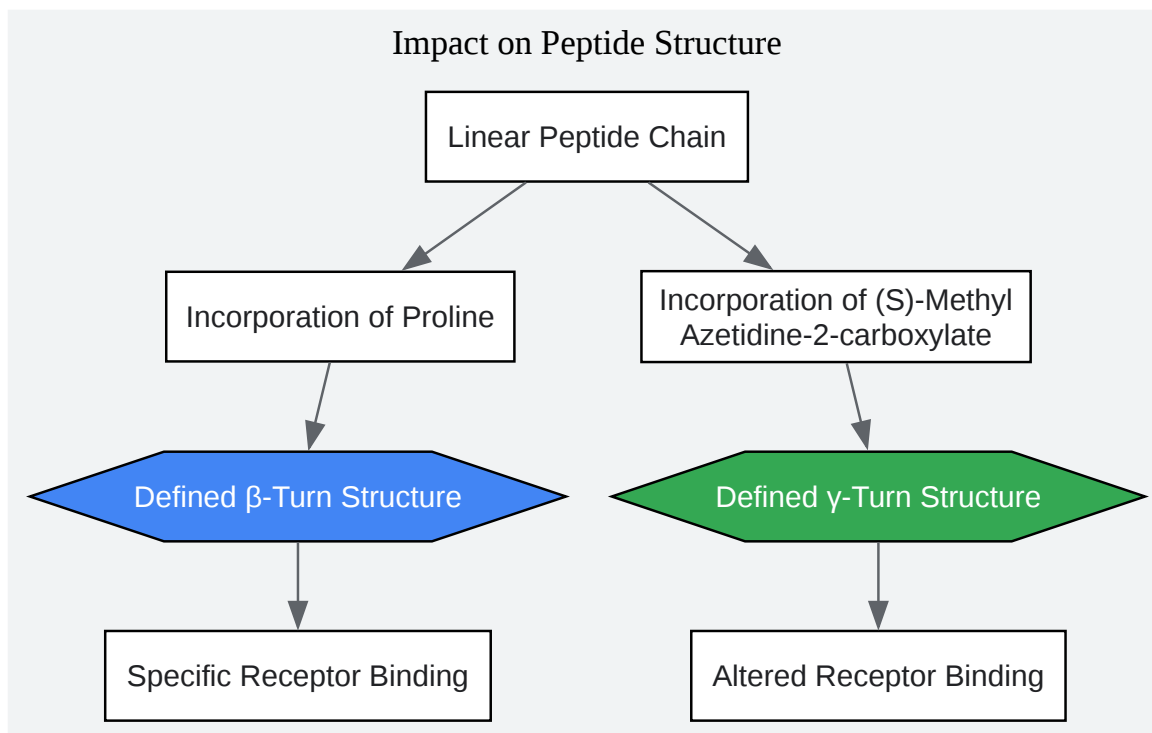
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Caption: Comparison of turn preference for Proline and **(S)-Methyl Azetidine-2-carboxylate**.



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Caption: A typical workflow for the conformational analysis of cyclic amino acid analogs.



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Caption: Logical relationship of incorporating proline vs. azetidine analogs on peptide structure.

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